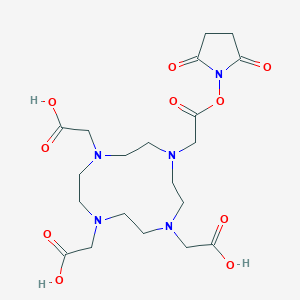

Tetraxetan N-hydroxysuccinimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWFLQICKPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tetraxetan N-hydroxysuccinimide: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraxetan N-hydroxysuccinimide (NHS), also widely known as DOTA-NHS ester, is a crucial bifunctional chelating agent extensively utilized in the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). Its core structure, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), forms highly stable complexes with a variety of trivalent metal ions, making it an ideal scaffold for delivering radionuclides for therapeutic or imaging purposes. The N-hydroxysuccinimide ester functional group provides a reactive site for covalent attachment to primary amines, such as those on the lysine residues of antibodies and other proteins. This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for antibody conjugation, and a summary of relevant quantitative data. Furthermore, it visualizes key experimental workflows and associated signaling pathways pertinent to its application in oncology.

Core Chemical and Physical Properties

This compound is a white solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₁N₅O₁₀ | [1][2] |

| Molecular Weight | 501.5 g/mol | [1] |

| CAS Number | 170908-81-3 | [1] |

| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [1] |

| Synonyms | DOTA-NHS ester, this compound | [1][3] |

Applications in Bioconjugation and Radiopharmeceuticals

The primary application of this compound lies in its ability to link targeting biomolecules, most notably monoclonal antibodies, with radioactive metal ions for use in radioimmunotherapy and diagnostic imaging.[4][5] The DOTA cage can chelate radionuclides such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Copper-64 (⁶⁴Cu), and Actinium-225 (²²⁵Ac).[6][7][8]

Antibodies conjugated with Tetraxetan and radiolabeled are designed to target specific antigens on the surface of cancer cells. For instance, antibodies targeting Prostate-Specific Membrane Antigen (PSMA), Human Epidermal Growth Factor Receptor 2 (HER2), or Epidermal Growth Factor Receptor (EGFR) are prominent examples of vectors for targeted radionuclide therapy.[2][9][10] Once the radiolabeled antibody binds to the cancer cell, the emitted radiation induces cellular damage and death.

Experimental Protocols

Antibody Conjugation with this compound

This protocol details the covalent attachment of this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

-

This compound (DOTA-NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[4][5]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]

-

Purification column (e.g., PD-10 desalting column)[4]

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the conjugation buffer.

-

Adjust the antibody concentration to a suitable range, typically 5-10 mg/mL.[4]

-

-

DOTA-NHS Ester Preparation:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.[5]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the DOTA-NHS ester solution to the antibody solution. Molar ratios can range from 10:1 to 100:1 (DOTA-NHS:mAb), depending on the desired degree of labeling.[4][5]

-

Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]

-

-

Quenching the Reaction:

-

Purification of the Antibody-DOTA Conjugate:

-

Remove excess, unreacted DOTA-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a suitable storage buffer (e.g., PBS) using a desalting column.[4]

-

Radiolabeling of the Antibody-DOTA Conjugate

This protocol describes the chelation of a radionuclide by the DOTA-conjugated antibody. The specific radionuclide and its handling will require appropriate safety precautions and adherence to radiation safety regulations.

Materials:

-

Antibody-DOTA conjugate

-

Radionuclide solution (e.g., ¹⁷⁷LuCl₃)

-

Radiolabeling Buffer: 0.25 M NH₄OAc buffer, pH 5.5[12]

-

Metal-free water and reaction vials

Procedure:

-

Reaction Setup:

-

In a metal-free microcentrifuge tube, combine the antibody-DOTA conjugate with the radiolabeling buffer.

-

Add the radionuclide solution to the antibody-DOTA conjugate mixture.

-

-

Incubation:

-

Quality Control:

-

Determine the radiochemical purity of the radiolabeled antibody using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[13]

-

Quantitative Data

The following tables summarize key quantitative data from representative conjugation and radiolabeling experiments.

Table 1: Reaction Conditions and Conjugation Efficiency

| Parameter | Value | Reference |

| Chelator | DOTA-NHS ester | [4] |

| Molar Ratio (Chelator:mAb) | 10:1 to 100:1 | [4][5] |

| Average Chelators per Antibody | 0.4 to 9.0 | [4][5] |

| Conjugation Reaction pH | 8.0 - 9.0 | [5] |

Table 2: Characterization of the Antibody-Chelator Conjugate

| Parameter | Value | Reference |

| Specific Activity of ⁶⁴Cu-labeled DOTA-mAb | up to 15.4 µCi/µg | [4] |

| Radiochemical Purity of ¹⁷⁷Lu-DOTA-Rituximab | > 95% | [4][6] |

| In vitro Serum Stability (¹⁷⁷Lu-DOTA-Rituximab) | High (stable for at least 48h) | [4][6] |

| Immunoreactivity | Maintained (dependent on conjugation ratio) | [13] |

Visualizations

Experimental and Logical Workflows

Signaling Pathways

Antibodies targeting PSMA are used to deliver radionuclides to prostate cancer cells. While PSMA's direct signaling is complex and not fully elucidated, its internalization upon antibody binding is a key mechanism for delivering a therapeutic payload. It is also known to interact with pathways like PI3K/AKT.[9]

HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival. Antibodies targeting HER2 can block these signals and deliver radionuclides.[10][14]

Similar to HER2, EGFR activation leads to the stimulation of the PI3K/AKT and MAPK pathways. Targeted antibodies can inhibit this signaling and deliver a radioactive payload.[2][15]

Conclusion

This compound is an indispensable tool in the development of targeted radiopharmaceuticals. Its robust chelation chemistry combined with a versatile conjugation moiety allows for the creation of potent and specific therapeutic and diagnostic agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important molecule in their work. A thorough understanding of the conjugation chemistry, careful optimization of reaction conditions, and comprehensive characterization of the final product are paramount to the successful development of novel antibody-based radiopharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Optimization of PSMA-Based Radioligand Therapy [mdpi.com]

- 10. HER2+ signalling pathways | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Tetraxetan N-hydroxysuccinimide chemical structure and properties

An In-Depth Technical Guide to Tetraxetan N-hydroxysuccinimide (DOTA-NHS Ester)

Introduction

This compound, more commonly known in scientific literature as DOTA-NHS ester, is a key bifunctional chelating agent used extensively in the fields of medicine, drug development, and molecular imaging.[1] It integrates the robust metal-chelating properties of the macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with the amine-reactive functionality of an N-hydroxysuccinimide (NHS) ester.

The DOTA framework is renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent metals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), which are used in Positron Emission Tomography (PET) and targeted radionuclide therapy, respectively. The NHS ester group provides a convenient method for covalently conjugating the DOTA chelator to biomolecules. It reacts efficiently with primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins and peptides, to form stable amide bonds.[2][3][4]

This dual functionality makes DOTA-NHS ester an indispensable tool for developing targeted radiopharmaceuticals, antibody-drug conjugates (ADCs), and other advanced therapeutic and diagnostic agents.[5] This guide provides a comprehensive overview of its chemical structure, properties, and core experimental applications.

Chemical Structure and Identification

The chemical structure of this compound consists of the DOTA macrocycle where one of the four carboxyl groups is activated as an NHS ester.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [1] |

| Common Synonyms | DOTA-NHS ester; DOTA-succinimidyl ester; 10-(2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid | [1][6] |

| CAS Number | 170908-81-3 | [1][6] |

| Molecular Formula | C₂₀H₃₁N₅O₁₀ | [1][7] |

| SMILES | C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | [7] |

| InChIKey | XSVWFLQICKPQAA-UHFFFAOYSA-N | [7] |

Physicochemical and Reactive Properties

The utility of DOTA-NHS ester is defined by its physicochemical characteristics, which influence its handling, reactivity, and application.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 501.5 g/mol | [1] |

| Exact Mass | 501.20709220 Da | [1] |

| XLogP3 | -8.9 | [1] |

| Topological Polar Surface Area | 189 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 11 | [1] |

| Rotatable Bond Count | 11 | [1] |

| Stereochemistry | Achiral | [7] |

Solubility and Stability

-

Solubility : DOTA-NHS ester is sparingly soluble in aqueous buffers but readily soluble in anhydrous, polar aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][8] Stock solutions are typically prepared in these solvents immediately before use.

-

Stability : The NHS ester moiety is susceptible to hydrolysis in aqueous environments, particularly at neutral to basic pH. The rate of hydrolysis increases significantly with pH; the half-life is several hours at pH 7 but only minutes at pH 9.[3][4] For this reason, the compound must be stored in a desiccated environment, protected from moisture, and allowed to warm to room temperature before opening to prevent condensation.[9][10][11]

Reactivity

The primary reaction mechanism involves the nucleophilic acyl substitution of the NHS ester by a primary amine. This reaction is highly efficient under slightly basic conditions (pH 8.0-8.5), where the amine is deprotonated and thus more nucleophilic.[][13] Competing hydrolysis of the NHS ester is a key consideration that must be managed by controlling pH, temperature, and reaction time.

Core Application: A Bifunctional Linker for Bioconjugation

The fundamental application of DOTA-NHS ester is to serve as a bridge, linking a biomolecule (e.g., an antibody) to a metal ion. This creates sophisticated constructs for targeted medical applications, a concept known as "theranostics" (therapy + diagnostics).

Experimental Protocols

The following sections provide detailed methodologies for the use of DOTA-NHS ester in a research setting.

Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody

This protocol outlines the standard procedure for labeling an antibody with DOTA-NHS ester. The workflow is critical for preparing antibodies for subsequent radiolabeling.

Methodology:

-

Antibody Preparation :

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or protein stabilizers (e.g., BSA, glycine), it must first be purified.[11]

-

Perform a buffer exchange into an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS). A reaction buffer pH of 8.0-8.5 is optimal for the conjugation reaction.[10][]

-

Adjust the antibody concentration to 1-2 mg/mL.[]

-

-

DOTA-NHS Ester Stock Solution Preparation :

-

Allow the vial of DOTA-NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[11]

-

Prepare a stock solution by dissolving the DOTA-NHS ester in fresh, anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][11] This solution should be prepared immediately prior to use.

-

-

Conjugation Reaction :

-

Calculate the volume of the DOTA-NHS ester stock solution required to achieve a 10- to 20-fold molar excess relative to the antibody.[2] The optimal ratio may need to be determined empirically.

-

Add the calculated volume of DOTA-NHS ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, with gentle agitation and protected from light.[2][11]

-

-

Quenching the Reaction :

-

Purification of the Conjugate :

-

Remove unreacted DOTA-NHS ester, the NHS byproduct, and quenching agent from the antibody conjugate.[2]

-

The most common method is size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).[2]

-

Alternatively, dialysis can be used, though it is a slower process.[2]

-

The purified DOTA-antibody conjugate is now ready for characterization and subsequent radiolabeling.

-

Protocol 2: Quality Control Assay to Determine NHS Ester Reactivity

It is crucial to ensure the DOTA-NHS ester has not been compromised by hydrolysis during storage. This protocol provides a method to assess the reactivity of the NHS ester by measuring the release of the NHS leaving group.[4]

Principle:

Both conjugation and hydrolysis reactions release the N-hydroxysuccinimide leaving group. This byproduct has a characteristic absorbance that can be measured spectrophotometrically. By intentionally hydrolyzing a sample of the NHS ester with a strong base and comparing its absorbance to a non-hydrolyzed sample, one can determine if the reagent is still active.[4]

Methodology:

-

Reagent Preparation :

-

Prepare an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5).

-

Prepare a strong base solution for hydrolysis (e.g., 0.5 M NaOH).

-

Dissolve 1-2 mg of the DOTA-NHS ester reagent in 1 mL of the amine-free buffer.

-

-

Absorbance Measurement :

-

Measurement A (Baseline) : Take an aliquot of the dissolved NHS ester solution and measure its absorbance at 260 nm.

-

Measurement B (Hydrolyzed) : To the remaining solution, add a small volume of the strong base to initiate rapid hydrolysis of any active NHS esters.

-

After a few minutes, measure the absorbance of the base-hydrolyzed solution at 260 nm.

-

-

Interpretation :

-

Active Reagent : If the absorbance of the hydrolyzed sample (Measurement B) is significantly greater than the baseline (Measurement A), the DOTA-NHS ester is active and suitable for conjugation.[4]

-

Inactive (Hydrolyzed) Reagent : If there is little to no difference between the two measurements, the NHS ester has already hydrolyzed during storage and is inactive.

-

References

- 1. This compound | C20H31N5O10 | CID 11488945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Unlocking the Benefits of N Hydroxysuccinimide Ester for Global Buyers [xsu.com]

- 6. This compound [drugfuture.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. nbinno.com [nbinno.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. furthlab.xyz [furthlab.xyz]

- 13. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Mechanism of Action of Tetraxetan NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Tetraxetan (DOTA) NHS ester, a critical component in the development of targeted radiopharmaceuticals. We will delve into its conjugation chemistry, chelation properties, and the subsequent biological effects of the resulting radiolabeled biomolecules.

Introduction to Tetraxetan (DOTA)

Tetraxetan, also known as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a macrocyclic organic compound with the formula (CH₂CH₂NCH₂CO₂H)₄.[1][2] It consists of a central 12-membered tetraaza ring, which makes it an exceptional chelating agent, particularly for lanthanide ions and other trivalent metals.[1][2] The high stability of DOTA-metal complexes is attributed to the "macrocyclic effect" and the "chelate effect," where the pre-organized ring structure and multiple coordination sites create a highly favorable binding environment.[1]

In the context of radiopharmaceuticals, Tetraxetan acts as a bifunctional chelator. It is functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which allows for its covalent attachment to biomolecules like peptides or monoclonal antibodies.[3] The other part of the molecule, the DOTA cage, securely encapsulates a radionuclide.[1][4] This dual functionality is pivotal for the design of agents for targeted cancer therapy and diagnosis.[1]

Mechanism of Action: Conjugation via NHS Ester

The primary role of the NHS ester functional group on Tetraxetan is to facilitate its conjugation to biomolecules. This reaction is a classic example of nucleophilic acyl substitution.

The unprotonated primary amine group (-NH₂) on a biomolecule, typically the epsilon-amine of a lysine residue or the N-terminal amine, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[5]

The efficiency of this conjugation is highly dependent on the reaction pH. An optimal pH range of 8.3-8.5 is recommended to ensure that the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[6][7]

Chelation of Radiometals

Once conjugated to a biomolecule, the Tetraxetan moiety is ready for radiolabeling. The DOTA cage can form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[4]

For lanthanides and other large metal ions, DOTA typically acts as an octadentate ligand, coordinating the metal ion through its four nitrogen atoms and the four carboxylate groups.[2][8] This often results in a nine-coordinate complex, with a water molecule occupying the ninth coordination site.[9] For most transition metals, DOTA functions as a hexadentate ligand, binding through the four nitrogen and two carboxylate centers.[2] The exceptional stability of these complexes is crucial to prevent the in vivo release of the free radiometal, which could lead to off-target toxicity.[10]

Overall Mechanism of Action in Targeted Radionuclide Therapy

The final radiolabeled biomolecule is a sophisticated agent for targeted radionuclide therapy. Its mechanism of action can be summarized in the following steps:

-

Targeting: Following intravenous administration, the biomolecule component of the conjugate (e.g., an antibody or peptide) selectively binds to a specific target, such as a receptor or antigen that is overexpressed on cancer cells.[11]

-

Internalization: Upon binding, the entire radiopharmaceutical conjugate is often internalized by the cancer cell.[12][13]

-

Radiation-Induced Cell Death: The radionuclide, now localized at the tumor site, decays and emits cytotoxic radiation (e.g., beta particles from ¹⁷⁷Lu). This radiation induces DNA damage, primarily through the formation of double-strand breaks, and the generation of reactive oxygen species, ultimately leading to cancer cell death.[2][5][11]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the conjugation and radiolabeling of Tetraxetan derivatives.

Table 1: Representative Conjugation and Radiolabeling Parameters

| Parameter | Value | Reference(s) |

| Molar Ratio (DOTA-NHS:Biomolecule) | 5:1 to 100:1 | [14] |

| Average DOTA molecules per Antibody | 1 to 11 | [15][16] |

| Radiochemical Purity | >95% | [10] |

| Specific Activity (⁶⁴Cu-DOTA-F56) | 22.50 - 255.60 GBq/mmol | [17] |

| Immunoreactive Fraction | 70% - 84.7% | [15] |

Table 2: Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [5] |

| 8.0 | 4 | ~1 hour | [5] |

| 8.6 | 4 | 10 minutes | [5] |

| 9.0 | Room Temperature | Minutes | [5] |

Experimental Protocols

General Protocol for DOTA-NHS Ester Conjugation to a Peptide

Materials:

-

Purified peptide with a primary amine

-

DOTA-NHS ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Glycine or Tris solution

-

Reversed-Phase HPLC (RP-HPLC) for purification

Procedure:

-

Peptide Preparation: Dissolve the purified peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[4]

-

DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a minimal volume of DMF or DMSO to create a concentrated stock solution.[4]

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the DOTA-NHS ester stock solution to the peptide solution. Incubate at room temperature for at least 4 hours or overnight with gentle agitation.[4]

-

Quenching: Stop the reaction by adding the Quenching Buffer.[5]

-

Purification: Purify the DOTA-peptide conjugate using RP-HPLC.[4]

General Protocol for Radiolabeling with Lutetium-177

Materials:

-

DOTA-conjugated biomolecule

-

¹⁷⁷LuCl₃ in 0.04 M HCl

-

Acetate buffer (0.4 M, pH 5.6)

-

Instant thin-layer chromatography (iTLC) for quality control

Procedure:

-

Reaction Setup: In a sterile vial, combine the DOTA-conjugated biomolecule with the ¹⁷⁷LuCl₃ solution in the acetate buffer.[16]

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.[16]

-

Quality Control: Determine the radiochemical purity using iTLC. A successful labeling should yield a purity of >95%.[16]

Conclusion

Tetraxetan NHS ester is a powerful and versatile tool in the development of targeted radiopharmaceuticals. Its mechanism of action, encompassing a well-defined conjugation chemistry and robust chelation of radiometals, allows for the precise delivery of radiation to cancer cells. A thorough understanding of the reaction conditions and quantitative parameters is essential for the successful design and optimization of these promising therapeutic and diagnostic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Theoretical Study of Actinide(III)-DOTA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]

- 12. Lutetium Lu 177 Dotatate | C65H87LuN14O19S2 | CID 76966897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetraxetan N-hydroxysuccinimide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraxetan N-hydroxysuccinimide (NHS) ester, a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a critical reagent in the field of bioconjugation.[1] Its bifunctional nature, possessing both a metal-chelating moiety and an amine-reactive NHS ester, makes it an invaluable tool for linking biomolecules to radiometals for applications in nuclear medicine, including diagnostic imaging and targeted radiotherapy.[2][3] This guide provides a comprehensive overview of Tetraxetan NHS ester, its properties, and its application in the development of radiopharmaceuticals, with a focus on practical experimental protocols and quantitative data.

The primary application of Tetraxetan NHS ester lies in the development of antibody-drug conjugates (ADCs) and peptide-based radiopharmaceuticals.[4] The DOTA cage efficiently sequesters trivalent radiometals such as Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga), while the NHS ester facilitates covalent attachment to primary amines on biomolecules like antibodies and peptides.[5][6] This targeted delivery of radiation to diseased cells, such as cancer cells, minimizes off-target toxicity and enhances therapeutic efficacy.[7] A prominent example is in the context of Prostate-Specific Membrane Antigen (PSMA)-targeted therapy for prostate cancer, where Tetraxetan-conjugated ligands are used to deliver ¹⁷⁷Lu to tumor sites.[2][8]

Chemical Properties and Structure

This compound is an organic compound with the molecular formula C₂₀H₃₁N₅O₁₀ and a molecular weight of approximately 501.49 g/mol .[9][10] The structure features the robust DOTA macrocycle responsible for tightly coordinating radiometals and an N-hydroxysuccinimide ester group that reacts with primary amines to form stable amide bonds.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₁N₅O₁₀ | [9][10] |

| Molecular Weight | 501.49 g/mol | [9][10] |

| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [9] |

| CAS Number | 170908-81-3 | [9] |

Principles of Bioconjugation with Tetraxetan NHS Ester

The bioconjugation process using Tetraxetan NHS ester primarily involves the reaction between the NHS ester and primary amine groups (-NH₂) present on the biomolecule. These amines are typically found at the N-terminus of proteins and on the side chain of lysine residues.[11] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[11]

The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A slightly alkaline pH (typically 7.2-8.5) is optimal as it deprotonates the primary amines, increasing their nucleophilicity, while minimizing the hydrolysis of the NHS ester, a competing reaction that becomes more significant at higher pH.[12][13]

Applications in Targeted Radiotherapy: PSMA-Targeted Therapy

A key application of Tetraxetan NHS ester is in the development of radioligand therapies, particularly for prostate cancer. Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.[7] This makes it an excellent target for delivering cytotoxic radiation directly to the tumor.

Small molecules or antibodies that bind to PSMA can be conjugated with Tetraxetan NHS ester. The resulting conjugate is then radiolabeled with a therapeutic radionuclide like ¹⁷⁷Lu.[8] When administered to a patient, the PSMA-targeting moiety directs the radiolabeled conjugate to the tumor cells. Upon binding and internalization, the emitted beta particles from ¹⁷⁷Lu induce DNA damage and subsequent cell death in the cancer cells and their immediate vicinity.[2][14]

Quantitative Data

NHS Ester Stability

The stability of the NHS ester is crucial for efficient bioconjugation. Hydrolysis of the ester group competes with the desired amidation reaction. The rate of hydrolysis is highly pH-dependent.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4 - 5 hours | [13] |

| 7.0 | Room Temperature | ~7 hours | [13] |

| 8.0 | Room Temperature | 210 minutes | [13] |

| 8.5 | Room Temperature | 180 minutes | [13] |

| 8.6 | 4 | 10 minutes | [13] |

| 9.0 | Room Temperature | 125 minutes | [13] |

In Vivo Stability of ¹⁷⁷Lu-DOTA Conjugates

The stability of the radiolabeled conjugate in vivo is critical to ensure that the radionuclide remains chelated and is delivered to the target site, minimizing off-target radiation exposure.

| Time Point | Fraction of Intact ¹⁷⁷Lu-DOTATATE in Plasma | Reference |

| Immediately after infusion | 87% ± 2% | [15] |

| 4 hours post-injection | 82% ± 3% | [15] |

| 24 hours post-injection | 23% ± 5% | [9][15] |

| 96 hours post-injection | 1.7% ± 0.9% | [9][15] |

Note: Data is for ¹⁷⁷Lu-DOTATATE, a representative ¹⁷⁷Lu-DOTA-peptide conjugate.

Experimental Protocols

Protocol 1: Conjugation of Tetraxetan NHS Ester to a Monoclonal Antibody

This protocol outlines the general steps for conjugating Tetraxetan NHS ester to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., PD-10 desalting column)

Procedure:

-

Antibody Preparation:

-

Exchange the buffer of the mAb solution to the reaction buffer using a desalting column or dialysis.

-

Adjust the mAb concentration to 5-10 mg/mL.

-

-

NHS Ester Preparation:

-

Immediately before use, dissolve the Tetraxetan NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved Tetraxetan NHS ester to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Purify the antibody-Tetraxetan conjugate from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Protocol 2: Radiolabeling of a Tetraxetan-Conjugated Peptide with Lutetium-177

This protocol describes the radiolabeling of a peptide-Tetraxetan conjugate with ¹⁷⁷Lu.

Materials:

-

Tetraxetan-peptide conjugate

-

¹⁷⁷LuCl₃ in 0.05 M HCl

-

0.1 M Ammonium acetate buffer, pH 5.0 (metal-free)

-

Heating block

-

C18 Sep-Pak cartridge for purification

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Reaction Setup:

-

In a sterile, metal-free vial, dissolve 5-10 µg of the Tetraxetan-peptide conjugate in the ammonium acetate buffer.

-

-

Radiolabeling:

-

Add the ¹⁷⁷LuCl₃ solution (e.g., 185-370 MBq) to the peptide solution.

-

Incubate the reaction mixture at 95°C for 30 minutes.

-

-

Purification:

-

After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

-

Wash the cartridge with sterile water to remove unreacted ¹⁷⁷Lu.

-

Elute the radiolabeled peptide with an ethanol/water mixture.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo applications.[4]

-

Protocol 3: Characterization of Antibody-Tetraxetan Conjugates

Determining the number of Tetraxetan molecules conjugated per antibody (the conjugation ratio) is crucial.

Methods:

-

UV-Vis Spectrophotometry:

-

Measure the absorbance of the conjugate solution at 280 nm.

-

The concentration of the antibody can be determined using its known extinction coefficient.

-

If the chelator has a distinct absorbance, the conjugation ratio can be calculated. However, DOTA itself does not have a strong chromophore.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can determine the molecular weight of the intact conjugate.

-

The increase in molecular weight compared to the unconjugated antibody allows for the calculation of the average number of attached Tetraxetan molecules.[4]

-

-

Radiolabeling and Scintillation Counting:

-

Radiolabel the conjugate with a known amount of a radionuclide with a known specific activity.

-

After purification, the amount of radioactivity associated with the antibody can be measured using a gamma counter.

-

The conjugation ratio can be calculated based on the specific activity of the radionuclide and the antibody concentration.[4]

-

Conclusion

This compound is a powerful and versatile tool in bioconjugation, enabling the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications. Its robust chelation of radiometals and efficient conjugation to biomolecules have made it a cornerstone in the advancement of nuclear medicine. Understanding the principles of NHS ester chemistry, optimizing reaction conditions, and employing rigorous characterization methods are essential for the successful development of novel and effective bioconjugates. This guide provides the foundational knowledge and practical protocols to aid researchers, scientists, and drug development professionals in harnessing the potential of Tetraxetan NHS ester for their specific applications.

References

- 1. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]

- 2. PSMA-Targeting Radioligand Therapy in Prostate Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Imaging DNA Damage Repair In Vivo After 177Lu-DOTATATE Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical considerations for the reaction of Tetraxetan (DOTA) N-hydroxysuccinimide (NHS) esters with primary amines. DOTA, a macrocyclic chelating agent, when functionalized with an NHS ester, becomes a powerful tool for covalently attaching the chelator to biomolecules for applications in imaging and radiotherapy. Understanding the kinetics and influencing factors of this conjugation reaction is paramount for achieving optimal and reproducible results.

Core Principles: The Chemistry of NHS Ester-Mediated Amine Coupling

The conjugation of a Tetraxetan-NHS ester to a biomolecule is a two-step process involving the reaction of the NHS ester with a primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein.

The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][2][3] This reaction is highly efficient and results in a durable covalent linkage between the Tetraxetan chelator and the biomolecule.

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This reaction, which becomes more significant at higher pH, results in the non-reactive carboxylate form of the Tetraxetan and reduces the overall conjugation efficiency.[1][2][4]

Quantitative Data Summary

The efficiency of the conjugation reaction is heavily influenced by several factors. The following tables summarize key quantitative data to aid in experimental design.

| Table 1: Stability of NHS Esters as a Function of pH | |

| pH | Temperature (°C) |

| 7.0 | 0 |

| 7.0 | Room Temperature |

| 8.0 | 4 |

| 8.6 | 4 |

| 9.0 | Room Temperature |

| Sources:[1][4] |

| Table 2: Key Parameters Influencing Tetraxetan-NHS Ester Conjugation | |

| Parameter | Optimal Range/Condition |

| pH | 7.2 - 8.5 |

| Temperature | 4°C to Room Temperature |

| Buffer Composition | Phosphate, Bicarbonate/Carbonate, HEPES, Borate |

| Solvent | Aqueous Buffer |

| Molar Ratio (NHS Ester:Biomolecule) | 5:1 to 20:1 |

Signaling Pathways and Experimental Workflows

Reaction Mechanism

Experimental Workflow

References

The Tetraxetan Chelator: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The tetraxetan chelator, scientifically known as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), stands as a cornerstone in the development of advanced diagnostic and therapeutic agents. Its remarkable ability to form highly stable complexes with a wide range of metal ions, particularly trivalent radiometals, has positioned it as a critical component in the field of nuclear medicine and targeted radiopharmaceuticals. This technical guide provides an in-depth overview of the tetraxetan chelator, its core properties, experimental protocols, and its pivotal role in drug development.

Core Concepts of the Tetraxetan Chelator

Tetraxetan, or DOTA, is a macrocyclic organic compound featuring a 12-membered tetraaza ring with four appended carboxyl groups.[1] This structure forms a high-affinity, octadentate chelating agent that securely encapsulates metal ions.[2][3] The "tetra-" prefix in tetraxetan refers to the four nitrogen atoms in the macrocycle, and the four acetic acid arms, while "xetan" is a standard suffix for chelators.[3]

The primary function of the tetraxetan chelator in drug development is to serve as a bifunctional linker. One part of the molecule, the DOTA cage, firmly binds to a radioactive metal ion. The other part, typically one of the four carboxyl groups, can be covalently attached to a targeting biomolecule, such as a monoclonal antibody or a peptide.[3] This conjugation allows for the targeted delivery of the radioactive payload to specific cells or tissues, for example, tumors that overexpress certain receptors.[2] This targeted approach is the foundation of many modern radiopharmaceuticals used for both diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radionuclide therapy.[2]

Quantitative Data: Stability and Chelation Properties

The efficacy and safety of tetraxetan-based radiopharmaceuticals are critically dependent on the stability of the metal-chelator complex. High stability is essential to prevent the premature release of the radiometal in vivo, which could lead to off-target toxicity. The stability of these complexes is quantified by the thermodynamic stability constant (log K).

| Metal Ion | log K Value | Application |

| Gd³⁺ | >20 | MRI Contrast Agent[3] |

| Lu³⁺ | 23.06 | Targeted Radionuclide Therapy[4] |

| Y³⁺ | High | Targeted Radionuclide Therapy[3] |

| ⁶⁸Ga³⁺ | High | PET Imaging[2] |

| ⁶⁴Cu²⁺ | High | PET Imaging[5] |

| ¹¹¹In³⁺ | High | SPECT Imaging[6] |

| ²²⁵Ac³⁺ | High | Targeted Alpha Therapy[7] |

| Sm³⁺ | 23.36 | [4] |

| Dy³⁺ | 23.93 | [4] |

| Yb³⁺ | 23.39 | [4] |

Note: The stability constants can vary depending on the experimental conditions such as pH and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, characterization, and application of tetraxetan-based conjugates. Below are outlines of key experimental protocols.

Synthesis of DOTA-Biomolecule Conjugates

The conjugation of tetraxetan to a biomolecule, such as a peptide or antibody, is a fundamental step. A common method involves the activation of a carboxyl group on the DOTA molecule to form an active ester, which then reacts with a primary amine (e.g., from a lysine residue) on the biomolecule.

Protocol 1: DOTA-NHS Ester Conjugation to a Peptide

-

Activation of DOTA: Dissolve DOTA in a suitable organic solvent (e.g., DMSO) and react it with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) to form the DOTA-NHS ester.

-

Peptide Preparation: Dissolve the peptide in an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Conjugation Reaction: Add a molar excess of the DOTA-NHS ester solution to the peptide solution. The reaction is typically carried out at room temperature for 1-2 hours.

-

Purification: The resulting DOTA-peptide conjugate is purified from unreacted DOTA and other reagents using techniques like size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Radiolabeling of DOTA-Conjugates

The incorporation of a radionuclide into the DOTA cage is a critical step in preparing the final radiopharmaceutical.

Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)

-

⁶⁸Ga Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure hydrochloric acid.

-

⁶⁸Ga Trapping and Elution: The ⁶⁸Ga³⁺ is trapped on a cation exchange cartridge and then eluted with an acidified sodium chloride solution.[1]

-

Labeling Reaction: Add the eluted ⁶⁸Ga³⁺ to a solution of the DOTA-peptide conjugate in a suitable buffer (e.g., sodium acetate buffer, pH 3-4). The reaction is typically heated to 85-95°C for a few minutes.[9]

-

Quality Control: The radiochemical purity of the final product is assessed using methods like instant thin-layer chromatography (iTLC) or radio-HPLC to ensure that the amount of free, unchelated ⁶⁸Ga is minimal.[1][10]

Mechanism of Action and Experimental Workflows

The role of the tetraxetan chelator is central to the mechanism of action of targeted radiopharmaceuticals. The following diagrams, created using the DOT language for Graphviz, illustrate key processes.

The diagram above outlines the key steps in the preparation of a tetraxetan-based radiopharmaceutical, from the initial synthesis and conjugation to the final radiolabeling and quality control.

This diagram illustrates the targeted delivery mechanism. Following administration, the radiopharmaceutical circulates and binds to specific receptors on cancer cells. The complex is then internalized, delivering a cytotoxic dose of radiation directly to the tumor cell, leading to its destruction while minimizing damage to surrounding healthy tissue.[11]

Conclusion

The tetraxetan (DOTA) chelator is a versatile and indispensable tool in modern drug development, particularly in the realm of targeted radiopharmaceuticals. Its robust chelation chemistry provides the necessary stability for in vivo applications, enabling the precise delivery of diagnostic and therapeutic radionuclides to disease sites. The well-established experimental protocols for conjugation and radiolabeling, coupled with a clear understanding of its mechanism of action, continue to drive the development of innovative and effective treatments for cancer and other diseases. As research progresses, the tetraxetan core will undoubtedly remain a central platform for the next generation of targeted therapies.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. benchchem.com [benchchem.com]

- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 4. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel hexadentate and pentadentate chelators for ⁶⁴Cu-based targeted PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a DOTA-C-glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [68Ga]Ga-DOTA-C-glyco-RGD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lutetium Lu 177 vipivotide tetraxetan: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Targeted Alpha Therapy and Diagnostics: A Technical Guide to Tetraxetan (DOTA) N-hydroxysuccinimide for Metal Ion Chelation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Tetraxetan N-hydroxysuccinimide (commonly known as DOTA-NHS ester) for the chelation of metal ions, a critical technology in the development of next-generation radiopharmaceuticals and antibody-drug conjugates (ADCs). Tetraxetan, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is a highly effective chelating agent renowned for its ability to form exceptionally stable complexes with a variety of metal ions, particularly trivalent lanthanides. The N-hydroxysuccinimide ester functionalization provides a reactive group for straightforward covalent attachment to biomolecules, such as antibodies, enabling the targeted delivery of radioactive metal payloads to specific cells or tissues.

Core Principles of Tetraxetan Chelation and Bioconjugation

Tetraxetan is a macrocyclic chelator with four nitrogen atoms in a twelve-membered ring and four carboxylate arms. This structure creates a pre-organized cavity that can encapsulate a metal ion, forming a highly stable coordination complex. The high thermodynamic stability and kinetic inertness of these complexes are paramount in medical applications to prevent the release of toxic free metal ions in vivo.

The N-hydroxysuccinimide (NHS) ester derivative of Tetraxetan is a bifunctional linker. The DOTA moiety serves as the metal chelator, while the NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of antibodies and other proteins. This allows for the site-specific or non-site-specific conjugation of the chelator to a targeting biomolecule.

Quantitative Data on Metal Ion Complex Stability

The stability of the metal-Tetraxetan complex is a critical parameter for its use in biological systems. The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the chelator. Higher log K values indicate a more stable complex.

| Metal Ion | Log K Value | Reference |

| Cu²⁺ | 21.98 | [1] |

| La³⁺ | >23 | [2] |

| Sm³⁺ | 23.36 | [3] |

| Dy³⁺ | 23.93 | [3] |

| Yb³⁺ | 23.39 | [3] |

| Lu³⁺ | 23.06 | [3] |

| Gd³⁺ | >23 | [2] |

| Ho³⁺ | >23 | [2] |

| Pb²⁺ | Varies by protonation state | [4] |

Note: Stability constants can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Experimental Protocols

Synthesis of Tetraxetan (DOTA)

The synthesis of DOTA is a multi-step process that typically starts from cyclen (1,4,7,10-tetraazacyclododecane). A common method involves the alkylation of the amine groups of cyclen with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, in the presence of a base. The reaction is typically carried out at a controlled pH greater than 10. Purification is then performed through crystallization by adjusting the pH to below 3, followed by heating, cooling, and the addition of an organic solvent. Further purification can be achieved using ion-exchange chromatography.

Conjugation of Tetraxetan-NHS Ester to Antibodies

This protocol outlines the general steps for conjugating DOTA-NHS ester to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

DOTA-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or carbonate/bicarbonate buffer, pH 8.5-9.0

-

Quenching solution: 1 M Tris-HCl or glycine, pH ~8

-

Purification column (e.g., size-exclusion chromatography, SEC)

Procedure:

-

Antibody Preparation: If the antibody solution contains any amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified first. This can be achieved by buffer exchange using a centrifugal filter unit or dialysis against the reaction buffer. Adjust the antibody concentration to 2-10 mg/mL.

-

DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the desired molar excess of the DOTA-NHS ester solution to the antibody solution. Molar ratios of chelator to antibody can range from 10:1 to 100:1, depending on the desired degree of conjugation.

-

Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess chelator and other small molecules from the antibody-DOTA conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the average number of DOTA molecules conjugated per antibody (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radioactive metal and measuring the specific activity.

| Parameter | Value | Reference |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | |

| Molar Ratio (Chelator:mAb) | 10:1 to 100:1 | |

| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | |

| Quenching Agent | Tris or Glycine buffer | |

| Purification Method | Size-Exclusion Chromatography (e.g., PD-10 column) | |

| Average Chelators per Antibody | 1 to 18 (dependent on molar ratio) | [5] |

Metal Ion Radiolabeling of DOTA-Conjugated Antibodies

Materials:

-

DOTA-conjugated antibody

-

Radioactive metal ion solution (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃)

-

Ammonium acetate or sodium acetate buffer (0.1-0.5 M, pH 5.0-6.0)

-

Metal-free water and reaction vials

Procedure:

-

Reaction Setup: In a metal-free microcentrifuge tube, combine the DOTA-conjugated antibody and the acetate buffer.

-

Radiolabeling: Add the radioactive metal ion solution to the antibody-conjugate solution. The amount of radioactivity will depend on the desired specific activity.

-

Incubation: Incubate the reaction mixture at 37-42°C for 30-60 minutes.

-

Quality Control: Determine the radiochemical purity (the percentage of radioactivity incorporated into the antibody conjugate) using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

-

Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the radiolabeled conjugate can be purified using size-exclusion chromatography to remove any unbound radiometal.

Visualizations

Caption: Chemical structure of Tetraxetan (DOTA) N-hydroxysuccinimide ester.

References

- 1. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetraxetan N-hydroxysuccinimide (CAS Number: 170908-81-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraxetan N-hydroxysuccinimide, commonly known as DOTA-NHS-ester, is a bifunctional chelating agent critical to the advancement of targeted radiopharmaceuticals and molecular imaging agents. Its structure uniquely combines the robust metal-chelating properties of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a highly reactive N-hydroxysuccinimide (NHS) ester. This design enables the stable conjugation of radionuclides to biomolecules, such as antibodies and peptides, directing therapeutic or diagnostic agents to specific biological targets. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications in the field of drug development.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 170908-81-3 | [1][2][3][4] |

| Molecular Formula | C₂₀H₃₁N₅O₁₀ | [1][2][3] |

| Molecular Weight | 501.49 g/mol | [2][4][5] |

| Boiling Point (Predicted) | 743.7 ± 70.0 °C | [1][6] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [1][5] |

| Solubility | Soluble in DMSO (50 mg/mL) and DMF.[1][2] Poorly soluble in water.[5] | [1][2][5] |

| Storage Conditions | -20°C, sealed, away from moisture.[1][2][4] | [1][2][4] |

Synthesis and Purification

The synthesis of DOTA-NHS-ester involves the activation of one of the carboxylic acid groups of DOTA using N-hydroxysuccinimide. A common method employs a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent.[7]

A critical aspect of the synthesis is to control the reaction to favor the formation of the mono-NHS ester, as multiple reactive sites on the DOTA molecule can lead to di-, tri-, and tetra-substituted products.[7] One approach to enhance the yield of the mono-substituted product is to use a protected form of DOTA, such as DOTA-tris(t-Bu)ester, where three of the four carboxylic acid groups are protected as tert-butyl esters. The remaining free carboxylic acid can then be activated with NHS. The tert-butyl protecting groups are subsequently removed under acidic conditions.[6]

Purification of the final product is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

Experimental Protocols

General Protocol for Conjugation to Antibodies

This protocol outlines the covalent attachment of DOTA-NHS-ester to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

-

DOTA-NHS-ester.

-

Anhydrous dimethyl sulfoxide (DMSO).[9]

-

Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0.[9]

-

Quenching solution: 1 M Tris-HCl, pH 8.0.[9]

-

Purification column (e.g., PD-10 desalting column).[9]

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody buffer to remove any amine-containing substances. Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.[9]

-

DOTA-NHS-Ester Preparation: Immediately before use, dissolve the DOTA-NHS-ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[9]

-

Conjugation Reaction: Add a calculated molar excess of the DOTA-NHS-ester solution to the antibody solution. A molar ratio of 10:1 to 100:1 (DOTA-NHS-ester to antibody) is a common starting point and may require optimization.[9][10] Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[9]

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted DOTA-NHS-ester. Incubate for 15 minutes at room temperature.[9]

-

Purification: Remove unconjugated DOTA-NHS-ester and other small molecules using a desalting column equilibrated with a suitable storage buffer.[9]

General Protocol for Conjugation to Peptides

This protocol describes the conjugation of DOTA-NHS-ester to a peptide in the solution phase.

Materials:

-

Purified peptide with a free amine group.

-

DOTA-NHS-ester.

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[8]

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.[8]

-

Quenching Buffer: 1 M Glycine or Tris solution.[8]

-

Reversed-Phase HPLC (RP-HPLC) system for purification.[8]

-

Mass Spectrometer for analysis.[8]

Procedure:

-

Peptide Preparation: Dissolve the purified peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[8]

-

DOTA-NHS-Ester Preparation: Immediately before use, dissolve the DOTA-NHS-ester in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[8]

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the DOTA-NHS-ester stock solution to the peptide solution.[8] Vortex the mixture gently and incubate at room temperature for at least 4 hours, or overnight, with gentle agitation.[8]

-

Quenching (Optional): Add a small amount of Quenching Buffer to stop the reaction.[8]

-

Purification: Immediately purify the crude reaction mixture by RP-HPLC.[8]

Quality Control and Characterization

The quality and integrity of the DOTA-NHS-ester and its conjugates are paramount for their intended applications.

-

Mass Spectrometry: Techniques like MALDI-TOF MS and LC/MS/MS are used to confirm the molecular weight of the DOTA-NHS-ester and to determine the number of DOTA molecules conjugated to a biomolecule (conjugation ratio).[11]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the DOTA-NHS-ester and the final conjugate, separating it from unreacted starting materials and byproducts.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the DOTA-NHS-ester.[7]

Applications in Drug Development

The primary application of this compound is in the development of targeted radiopharmaceuticals for both therapy and diagnosis.

Targeted Radionuclide Therapy

DOTA-NHS-ester is a key component in the synthesis of antibody-drug conjugates (ADCs) and peptide-drug conjugates. A prominent example is its use in the FDA-approved drug Pluvicto™ (lutetium Lu 177 vipivotide tetraxetan) .[12][13] In this therapeutic agent, a PSMA-targeting ligand is conjugated to DOTA, which chelates the beta-emitting radionuclide Lutetium-177. This allows for the targeted delivery of radiation to prostate cancer cells that overexpress the prostate-specific membrane antigen (PSMA).[13]

Molecular Imaging

By chelating diagnostic radionuclides such as Gallium-68 (for PET scans) or Indium-111 (for SPECT scans), DOTA-conjugated biomolecules can be used as imaging agents to visualize and stage diseases, monitor treatment response, and select patients for targeted therapies.[14]

Visualization of Workflows and Pathways

Experimental Workflow: Antibody Conjugation and Radiolabeling

Caption: Workflow for antibody conjugation with DOTA-NHS-ester and subsequent radiolabeling.

Logical Relationship: Targeted Radionuclide Therapy

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. furthlab.xyz [furthlab.xyz]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. rsc.org [rsc.org]

- 7. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acs.org [acs.org]

- 13. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Radiolabeling of functional oligonucleotides for molecular imaging [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Tetraxetan N-hydroxysuccinimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of Tetraxetan (also known as DOTA-NHS-ester) to antibodies. This procedure is critical for applications in radioimmunotherapy and imaging, where the tetraxetan chelator is used to stably incorporate radiometals.

Overview

The conjugation of chelating agents like Tetraxetan to monoclonal antibodies (mAbs) is a fundamental step in the development of antibody-drug conjugates (ADCs) for therapeutic and diagnostic purposes.[1] The N-hydroxysuccinimide (NHS) ester of Tetraxetan reacts with primary amines, primarily on lysine residues, on the antibody to form a stable amide bond.[2][] This protocol outlines the materials, reagents, and step-by-step procedures for successful antibody labeling.

Quantitative Data Summary

The efficiency and outcome of the labeling reaction are influenced by several factors. The following tables summarize key quantitative parameters.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4][5] |

| Tetraxetan-NHS:Antibody Molar Ratio | 10:1 to 100:1 | Increasing the ratio can lead to a higher degree of labeling but may also cause antibody aggregation or loss of immunoreactivity.[4] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | Must be amine-free (e.g., no Tris).[1][4][5] |

| Reaction pH | 8.0 - 9.0 | Alkaline pH is necessary to deprotonate lysine amine groups, making them nucleophilic.[4][6] |

| Incubation Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times may be required for lower molar ratios.[1] |

| Quenching Reagent | 1 M Tris-HCl or Glycine | Added to stop the reaction by consuming unreacted NHS esters.[1][4] |

Table 2: Typical Purification and Quality Control Parameters

| Parameter | Method | Typical Values |

| Purification | Size-Exclusion Chromatography (e.g., PD-10 desalting column) | Removes unconjugated Tetraxetan and other small molecules.[1][7][8] |

| Degree of Labeling (DOL) | Mass Spectrometry | 2 - 9 Tetraxetan molecules per antibody.[4] |

| Antibody Recovery | Spectrophotometry (A280) | > 90% |

| Immunoreactivity | ELISA or Flow Cytometry | Should be comparable to the unlabeled antibody. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a Tetraxetan derivative to a monoclonal antibody.

Materials and Reagents

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

Tetraxetan N-hydroxysuccinimide ester (DOTA-NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Purification Column: PD-10 desalting column (or similar size-exclusion column)

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Experimental Workflow Diagram

Caption: Experimental workflow for labeling antibodies with Tetraxetan-NHS ester.

Step-by-Step Protocol

3.3.1. Antibody Preparation

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer .[4]

3.3.2. Tetraxetan-NHS Ester Preparation

-

Allow the vial of Tetraxetan-NHS ester to warm to room temperature before opening to prevent moisture condensation.[9]

-

Immediately before use, dissolve the Tetraxetan-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[1][4]

3.3.3. Conjugation Reaction

-

Calculate the required volume of the Tetraxetan-NHS ester solution to achieve the desired molar excess (e.g., 20:1).

-

Add the calculated volume of the Tetraxetan-NHS ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.[1][2] Alternatively, the reaction can be carried out overnight at 4°C.[1]

3.3.4. Quenching the Reaction

-

To stop the conjugation reaction, add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

-

Incubate for 15 minutes at room temperature.[9]

3.3.5. Purification of the Labeled Antibody

-

Equilibrate a PD-10 desalting column with Storage Buffer according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the column to separate the labeled antibody from excess Tetraxetan and other small molecules.[1][7]

-

Collect the fractions containing the purified antibody-Tetraxetan conjugate. The antibody will typically elute in the void volume.

3.3.6. Characterization

-

Determine the concentration of the purified antibody conjugate using a spectrophotometer at 280 nm.

-

Determine the degree of labeling (DOL), which is the average number of Tetraxetan molecules per antibody, using mass spectrometry.[4]

-

Assess the immunoreactivity of the labeled antibody using a suitable binding assay (e.g., ELISA or flow cytometry) and compare it to the unlabeled antibody.

3.3.7. Storage

Store the purified antibody-Tetraxetan conjugate at 4°C for short-term storage or at -20°C or -80°C in single-use aliquots for long-term storage.[2][10]

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates the general principle of an antibody-drug conjugate (in this case, a radioimmunoconjugate) binding to a target cell.

Caption: Mechanism of action for a radioimmunoconjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. benchchem.com [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Radioimmunotheranostic Pair Based on the Anti-HER2 Monoclonal Antibody: Influence of Chelating Agents and Radionuclides on Biological Properties [mdpi.com]

- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. furthlab.xyz [furthlab.xyz]

- 10. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Protein Conjugation with Tetraxetan NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of proteins with Tetraxetan N-hydroxysuccinimidyl (NHS) ester. Tetraxetan, a derivative of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA), is a highly effective chelating agent for various radionuclides. Its conjugation to proteins, particularly monoclonal antibodies (mAbs), is a critical step in the development of targeted radiopharmaceuticals for applications in radioimmunotherapy and in vivo imaging.[1]

The NHS ester functional group of Tetraxetan reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on the protein surface to form stable amide bonds.[2] This process allows for the covalent attachment of the Tetraxetan chelator to the protein of interest. The subsequent radiolabeling of the Tetraxetan-protein conjugate with a suitable radionuclide enables the targeted delivery of radiation to specific cells or tissues.

These application notes provide detailed protocols for the activation of Tetraxetan, its conjugation to proteins, and the purification and characterization of the resulting conjugate.

Quantitative Data Summary

The following tables summarize key quantitative data from representative Tetraxetan-protein conjugation experiments. These values can serve as a reference for optimizing your conjugation reactions.

Table 1: Reaction Conditions and Conjugation Efficiency [1]

| Parameter | Value |

| Chelator | Tetraxetan (TETA) |

| Activating Agents | N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) and 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC) |

| Molar Ratio (Chelator:Protein) | 10:1 to 100:1 |

| Average Chelators per Antibody | 0.4 to 2.0 |

Table 2: Characterization of Tetraxetan-Antibody Conjugate [1]

| Parameter | Value |

| Specific Activity of 64Cu-labeled TETA-mAb | up to 15.4 µCi/µg |

| Radiochemical Purity | > 95% |

| In vitro Serum Stability | High |

| Immunoreactivity | Minimal loss reported |

Experimental Protocols

Protocol 1: Activation of Tetraxetan with NHS Ester

This protocol describes the activation of the carboxyl groups of Tetraxetan to form an NHS ester, making it reactive towards primary amines on a protein.

Materials:

-

Tetraxetan (TETA)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vial

-

Magnetic stirrer

Procedure:

-

Dissolve Tetraxetan in anhydrous DMF or DMSO to a desired concentration (e.g., 10-20 mg/mL).

-

Add a molar excess of NHS (or sulfo-NHS) and EDC to the Tetraxetan solution. A common molar ratio is TETA:EDC:NHS of 1:1.2:1.2.[1]

-

Stir the reaction mixture at room temperature for 1-4 hours.[1]

-

The resulting solution contains the activated Tetraxetan NHS ester, which can be used immediately for protein conjugation or stored under appropriate conditions (e.g., at -20°C, protected from moisture).

Protocol 2: Protein Conjugation with Tetraxetan NHS Ester

This protocol outlines the procedure for conjugating the activated Tetraxetan NHS ester to a protein.

Materials:

-

Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-